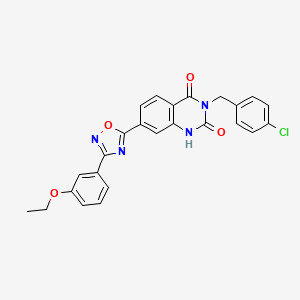![molecular formula C12H15NO5S2 B2356593 methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate CAS No. 1421452-93-8](/img/structure/B2356593.png)
methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound, notable for its unique bicyclic structure and diverse potential applications. The compound’s intricate structure encompasses elements of azabicyclic systems, sulfonyl groups, and thiophene rings, making it an interesting subject of study in fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate generally involves multi-step organic reactions, starting from readily available precursors:
Formation of the bicyclic core: : The initial step could involve forming the azabicyclic structure through intramolecular cyclization reactions.
Thiophene incorporation: : Thiophene rings are usually introduced through palladium-catalyzed coupling reactions.
Esterification: : Finally, esterification of the carboxylic acid group yields the methyl ester derivative.
Industrial Production Methods: For industrial-scale production, process optimization is crucial:
Flow chemistry: : Using continuous flow reactors can enhance reaction efficiency and yield.
Catalysis: : Employing robust catalytic systems to streamline the multi-step synthesis.
Green Chemistry Approaches: : Incorporating environmentally benign solvents and reagents to minimize waste and hazards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can occur at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Reduction of the ester group to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions at the thiophene ring.
Oxidizing Agents: : Hydrogen peroxide or peracids for sulfone formation.
Reducing Agents: : Lithium aluminium hydride for reducing the ester functionality.
Catalysts: : Palladium or copper catalysts in coupling reactions.
Sulfoxides/Sulfones: : Oxidation products of the sulfur atom.
Alcohols: : Reduction products of the ester group.
Substituted Thiophenes: : Products from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s synthetic versatility allows it to be a building block in organic synthesis, aiding the development of more complex molecules.
Biology: Its bicyclic structure is similar to certain natural products, making it a candidate for bioactivity studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting central nervous system disorders.
Industry: In industry, it could be used in the synthesis of advanced materials or as a precursor for specialized polymers.
Mecanismo De Acción
The mechanism of action often revolves around the sulfonyl and bicyclic groups’ ability to interact with biological targets:
Molecular Targets: : Enzymes or receptors with specific binding sites for bicyclic structures.
Pathways: : Could involve inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl 3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Lacking the oxa functionality, offering less structural diversity.
Ethyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Similar but with an ethyl ester, showing different pharmacokinetic properties.
Methyl 3-((1R,5S)-3-oxa-7-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Featuring a different nitrogen positioning, altering its binding profile.
Unique Aspects: The presence of the oxa-azabicyclic ring fused with thiophene and sulfonyl functionalities makes methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate unique, providing distinctive reactivity and potential bioactivity.
There you go. Any more details needed, or does this cover what you’re looking for?
Propiedades
IUPAC Name |
methyl 3-(3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S2/c1-17-12(14)11-10(4-5-19-11)20(15,16)13-8-2-3-9(13)7-18-6-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBIXCBVLTXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
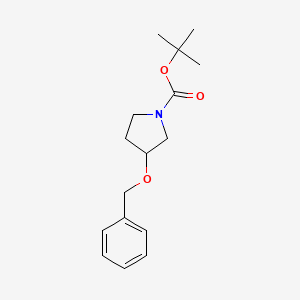
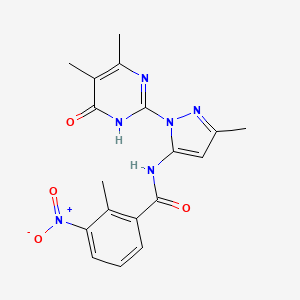
![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

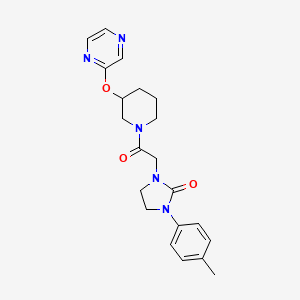

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2356527.png)

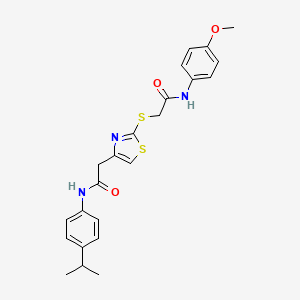
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)
